Chiral Aminoalkyl Side Chain Introduces Two Stereogenic Centers Absent in Achiral N-Substituted Oxazolidine-2,4-diones
3-(2-Amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione contains two stereogenic carbons (C2 and C3 of the side chain) that are absent in commonly available achiral N-substituted oxazolidine-2,4-diones such as N-methyl, N-benzyl, or N-phenyl derivatives . The free base molecular formula C9H16N2O3 (MW 200.23 g·mol⁻¹) reflects a higher N/C ratio (0.22) compared to N-methyl-oxazolidine-2,4-dione (C4H5NO3, N/C = 0.25) when accounting for the additional amino group, which provides a basic amine handle (predicted pKa ~9.5) for salt formation or further derivatization . The hydrochloride salt (MW 236.70) is the standard procurement form, offering 18% higher molecular weight and improved aqueous solubility relative to the free base .
| Evidence Dimension | Number of stereogenic centers |
|---|---|
| Target Compound Data | 2 stereogenic centers (C2 and C3 of 2-amino-3-methylpentyl chain); exact configuration unspecified at point of procurement. |
| Comparator Or Baseline | N-Methyl-oxazolidine-2,4-dione; N-Benzyl-oxazolidine-2,4-dione; N-Phenyl-oxazolidine-2,4-dione: all possess 0 stereogenic centers. |
| Quantified Difference | Target compound provides 2 asymmetric carbons versus 0 for the listed achiral comparators. This enables diastereoselective transformations and chiral resolution strategies not possible with achiral N-substituted analogs. |
| Conditions | Structural comparison based on chemical formula and SMILES notation; stereochemical analysis inferred from the 2-amino-3-methylpentyl moiety structure as documented in ChemSpider . |
Why This Matters
The presence of two stereogenic centers directly enables asymmetric synthesis of enantiomerically enriched oxazolidinone antibiotics (e.g., linezolid) via the oxazolidine-2,4-dione intermediate route, a synthetic capability that achiral N-substituted analogs cannot provide.
